molecular formula C12H15NO2 B12332540 6-(4-Methoxyphenyl)piperidin-2-one

6-(4-Methoxyphenyl)piperidin-2-one

Cat. No.: B12332540
M. Wt: 205.25 g/mol
InChI Key: RQHAEDMFXQGDNB-UHFFFAOYSA-N
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Description

6-(4-Methoxyphenyl)piperidin-2-one is a chemical compound that belongs to the class of piperidinones. Piperidinones are six-membered heterocyclic compounds containing a nitrogen atom. The presence of the methoxyphenyl group at the 6-position of the piperidinone ring imparts unique chemical and biological properties to this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Methoxyphenyl)piperidin-2-one typically involves the Mannich reaction, which is a three-component condensation reaction. The starting materials for this synthesis are p-anisaldehyde, acetone, and ammonium acetate. The reaction proceeds as follows:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of anhydrous potassium carbonate (K₂CO₃) as a base and controlled reaction temperatures are crucial for efficient synthesis .

Chemical Reactions Analysis

Types of Reactions

6-(4-Methoxyphenyl)piperidin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oximes, amines, and various substituted derivatives, each exhibiting unique chemical and biological properties .

Mechanism of Action

The mechanism of action of 6-(4-Methoxyphenyl)piperidin-2-one involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(4-Methoxyphenyl)piperidin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications in scientific research make it a valuable compound in the field of chemistry and biology .

Properties

IUPAC Name

6-(4-methoxyphenyl)piperidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2/c1-15-10-7-5-9(6-8-10)11-3-2-4-12(14)13-11/h5-8,11H,2-4H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQHAEDMFXQGDNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2CCCC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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